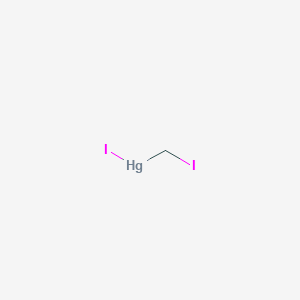

Iodo(iodomethyl)mercury

Description

Properties

CAS No. |

141-51-5 |

|---|---|

Molecular Formula |

CH2HgI2 |

Molecular Weight |

468.43 g/mol |

IUPAC Name |

iodo(iodomethyl)mercury |

InChI |

InChI=1S/CH2I.Hg.HI/c1-2;;/h1H2;;1H/q;+1;/p-1 |

InChI Key |

GMEOKFPXHQBBPF-UHFFFAOYSA-M |

SMILES |

C(I)[Hg]I |

Canonical SMILES |

C(I)[Hg]I |

Other CAS No. |

141-51-5 |

Origin of Product |

United States |

Synthetic Methodologies for Iodo Iodomethyl Mercury

Direct Synthesis from Elemental Mercury and Halomethanes

The direct reaction of elemental mercury with halomethanes, particularly diiodomethane (B129776), represents a fundamental route to iodo(iodomethyl)mercury. This process is often facilitated by external energy sources, such as light, to initiate the reaction.

The synthesis of organomercury compounds can be initiated by sunlight. For instance, the reaction between methyl iodide and metallic mercury is induced by sunlight to form methylmercuric iodide. acs.org This principle extends to the synthesis of this compound from diiodomethane. The process is initiated by the photolysis of diiodomethane (CH₂I₂), which leads to the cleavage of a carbon-iodine bond, generating a CH₂I• radical and an iodine atom. semanticscholar.org These reactive species can then react with elemental mercury.

The photochemistry of diiodomethane itself is complex, involving the formation of an isomer, iso-diiodomethane (CH₂-I-I), which exists in a solvent cage with radical fragments. researchgate.net The reaction is understood to proceed through an electron transfer between the photo-fragments and a diiodomethane molecule. researchgate.net

The efficiency of the direct synthesis of this compound is sensitive to various reaction conditions. While the purity of the elemental mercury and iodine used is of relatively small importance, with commercial grades performing adequately, other factors play a more significant role. google.com The reaction can be carried out in an aqueous suspension to yield iodomethyl mercuric iodide. google.com

The presence of an excess of the halomethane, such as methyl iodide in analogous reactions, can serve as the reaction medium. google.com The temperature is also a key parameter; for instance, conducting the reaction at the reflux temperature of the mixture is a common practice. google.com Efficient agitation is necessary to ensure proper mixing of the reactants. google.com

Synthesis via Organomercury Precursors

An alternative and often more controlled method for preparing this compound involves the use of other organomercury compounds as starting materials.

This compound can be synthesized from bis(iodomethyl)mercury. This conversion has been reported with a high yield of 86.0%. lookchem.com

Another route involves the reaction of a diorganozinc compound with a mercury(II) halide. Specifically, bis(iodomethyl)zinc (B12336892) can be reacted with mercuric bromide (HgBr₂). umich.edu This transmetallation reaction ultimately leads to the formation of bis(iodomethyl)mercury, which is a direct precursor to the target compound. umich.edu The use of mercury(II) oxide in conjunction with iodine is another established method for direct iodination in the synthesis of various iodo-derivatives. thieme-connect.com

The reactivity of organomercury halides can be enhanced for synthetic purposes. While specific examples for this compound are not detailed, the general principle involves increasing the electrophilicity of the mercury center or facilitating the exchange of the halide ligand.

Preparation of Bis(iodomethyl)mercury Intermediates

The preparation of bis(iodomethyl)mercury is a key step in a multi-step synthesis of this compound. A well-documented method involves the reaction of diiodomethane with diethylzinc (B1219324) at low temperatures (-60°C) to form a solution of bis(iodomethyl)zinc. umich.edu This organozinc intermediate is then transferred to a solution of mercuric bromide in THF at -20°C. umich.edu After stirring and warming to room temperature, the reaction mixture is worked up to yield bis(iodomethyl)mercury. umich.edu This procedure has been shown to produce the intermediate in an 80% yield. umich.edu

Interactive Data Table: Synthesis of Bis(iodomethyl)mercury

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diiodomethane | Diethylzinc | Mercuric Bromide | THF | -60 to RT | 80 | umich.edu |

Interactive Data Table: Conversion to this compound

| Precursor | Product | Yield (%) | Reference |

| Bis(iodomethyl)mercury | This compound | 86.0 | lookchem.com |

Advanced Reactivity and Mechanistic Investigations of Iodo Iodomethyl Mercury

Pathways of Carbenoid Generation from Iodo(iodomethyl)mercury

This compound, with the chemical formula IHgCH₂I, serves as a significant precursor for the generation of mercury carbenoids, which are reactive intermediates essential for cyclopropanation and other methylene (B1212753) transfer reactions. Unlike free carbenes, which are generally too reactive and unselective for synthetic purposes, the carbenoids derived from this reagent exhibit moderated reactivity.

Nature of Transient Carbenoid Species

The species generated from this compound is best described as a mercury carbenoid, not a free methylene carbene. In this transient species, the methylene group remains covalently bonded to the mercury atom. This association with the metal stabilizes the otherwise highly reactive carbene, modulating its reactivity and allowing for selective transformations. The C-Hg bond ensures that the species behaves as a single, electrophilic entity.

This is analogous to the well-studied zinc carbenoids of the Simmons-Smith reaction, where the active species is identified as (iodomethyl)zinc iodide (IZnCH₂I) acs.orgwikipedia.org. Spectroscopic studies on these zinc reagents have confirmed that they exist as distinct complexes rather than undergoing simple redistribution to form di(iodomethyl)zinc and zinc iodide in ether solvents acs.org. By analogy, the this compound carbenoid maintains its structure as a complex in which the methylene unit is delivered to a substrate. The electrophilic nature of this carbenoid has been established, indicating that it readily attacks electron-rich centers ucl.ac.uk.

Role of Activating Agents in Carbenoid Formation

While this compound is more reactive as a methylene transfer agent than its bromo-analogue, its reactivity can be significantly enhanced through the use of activating agents ucl.ac.uk. Diphenylmercury (B1670734) (Ph₂Hg) has been identified as a particularly effective activator.

The activation mechanism is believed to involve a ligand exchange reaction. It is proposed that this compound undergoes a redistribution reaction in the presence of diphenylmercury to form the highly reactive bis(iodomethyl)mercury (Hg(CH₂I)₂) intermediate. This species is a more potent methylene transfer agent than the starting monohalomethylmercury compound. Evidence for the intermediacy of bis(iodomethyl)mercury has been obtained in these activated reactions ucl.ac.uk. The use of an equimolar amount of diphenylmercury can dramatically improve the yields of cyclopropanation reactions.

| Carbenoid Precursor | Activating Agent | Substrate | Conditions | Yield of Cyclopropane (B1198618) |

|---|---|---|---|---|

| Bromomethylmercury bromide (BrHgCH₂Br) | None | Cyclohexene | Benzene, reflux, 8 days | Unreactive |

| This compound (IHgCH₂I) | None | Cyclohexene | Benzene, reflux, 8 days | 24% |

| Bromomethylmercury bromide (BrHgCH₂Br) | Diphenylmercury (Ph₂Hg) | Cyclohexene | Benzene, reflux, 8 days | 40% |

| This compound (IHgCH₂I) | Diphenylmercury (Ph₂Hg) | Cyclohexene | Benzene, reflux, 8 days | 64% |

Methylene Transfer Mechanisms

The transfer of a methylene group from the mercury carbenoid to an alkene is a key step that defines the synthetic utility of this compound. The mechanism of this transfer dictates the stereochemical outcome of the reaction.

Concerted vs. Stepwise Processes

The cyclopropanation reaction using this compound is widely considered to proceed through a concerted mechanism. This is strongly supported by the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product ucl.ac.ukmasterorganicchemistry.com. For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane.

A concerted pathway involves a single transition state, often described as a "butterfly" transition state, where the two new carbon-carbon bonds are formed simultaneously as the carbon-iodine bond breaks and the methylene group is transferred from the mercury atom to the alkene . If the reaction were to proceed through a stepwise mechanism involving a discrete radical or ionic intermediate, bond rotation would likely occur, leading to a mixture of stereoisomeric products. Since this is not observed, the concerted mechanism is the accepted model masterorganicchemistry.com.

Influence of Substrate Electronics on Reaction Progression

The progression and efficiency of the methylene transfer are highly dependent on the electronic properties of the alkene substrate. As an electrophilic species, the this compound carbenoid reacts most efficiently with electron-rich alkenes.

Research has shown a clear trend in reactivity:

Electron-rich olefins (e.g., those with alkyl or alkoxy substituents) provide higher yields of cyclopropanes ucl.ac.uk.

Electron-deficient olefins (e.g., those conjugated to electron-withdrawing groups) and sterically hindered alkenes react more slowly ucl.ac.uk.

This behavior highlights the importance of electronic factors over steric hindrance in determining the reactivity of mercury carbenoids. This is in contrast to some zinc carbenoids, where the zinc atom can be strongly solvated, making steric effects more significant ucl.ac.uk. The reduced solvation of the mercury center in the this compound carbenoid allows electronic effects to dominate the reaction pathway.

| Substrate Type | Electronic Nature | Relative Reaction Rate/Yield | Example |

|---|---|---|---|

| Alkyl-substituted Olefins | Electron-rich | High | Cyclohexene |

| Hindered Olefins | Sterically demanding | Slow | Tetraalkylethylene |

| Electron-deficient Olefins | Electron-poor | Slow | Alkenes with -CO₂R, -CN groups |

Stability Studies in Reaction Environments

Detailed quantitative stability studies on this compound in various reaction environments are limited. researchgate.net However, its general characteristics and handling provide insight into its stability. Organomercury compounds, as a class, are often noted for their relative insensitivity to air and moisture compared to other organometallics. beilstein-journals.org

The table below outlines the known environments where this compound has been utilized.

| Environment | Context of Use | Implied Stability | Citation |

| Benzene | Used as a solvent for cyclopropanation reactions at reflux temperature. | Stable enough to react at elevated temperatures over several days. | ucl.ac.uk |

| Diiodomethane (B129776) | Used as a solvent for metathesis reactions. | Sufficiently stable and unreactive with the solvent to allow for desired reaction. | umich.edu |

| Air and Moisture | General characteristic of organomercurials. | Considered relatively insensitive compared to many other organometallic reagents. | beilstein-journals.org |

Applications of Iodo Iodomethyl Mercury in Complex Organic Synthesis

Cyclopropanation Reactions with Unsaturated Substrates

The reaction of iodo(iodomethyl)mercury with alkenes to yield cyclopropanes is a cornerstone of its synthetic utility. This process, often categorized under Simmons-Smith type reactions, involves the delivery of a methylene (B1212753) group to a double bond in a concerted, stereospecific manner. wikipedia.orgyoutube.com The configuration of the starting alkene is retained in the cyclopropane (B1198618) product, making it a valuable tool for stereocontrolled synthesis.

The stereochemical outcome of cyclopropanation reactions using this compound can be influenced by the presence of directing groups within the substrate. For instance, allylic alcohols are known to direct the cyclopropanation to the syn-face of the double bond due to chelation of the hydroxyl group with the mercury reagent. wikipedia.orgunl.pt This directing effect allows for a high degree of diastereoselectivity in the formation of cyclopropylmethanols.

Research has extensively documented the diastereoselective cyclopropanation of chiral allylic alcohols. unl.ptwiley-vch.de The stereochemical course of these reactions can often be predicted by considering transition state models that minimize steric interactions. wiley-vch.de For example, the cyclopropanation of acyclic and macrocyclic allylic alcohols often proceeds with high facial selectivity, leading to the formation of a single major diastereomer. unl.ptwiley-vch.de

| Substrate | Reagent | Product | Diastereomeric Ratio (syn:anti) | Reference |

| (E)-Allylic Alcohol | This compound | syn-Cyclopropylmethanol | >95:5 | unl.pt |

| (Z)-Allylic Alcohol | This compound | syn-Cyclopropylmethanol | High | unl.pt |

| Macrocyclic (E)-Allylic Alcohol | This compound | syn-Cyclopropane | Complete Diastereocontrol | unl.ptwiley-vch.de |

This compound exhibits a useful degree of chemoselectivity, allowing for the cyclopropanation of double bonds in the presence of various functional groups. The reaction is generally compatible with ethers, esters, and even some ketone carbonyl groups, which are not typically reduced under the reaction conditions. researchgate.net This compatibility is advantageous in the synthesis of complex molecules where sensitive functionalities must be preserved.

However, the presence of certain functional groups can influence the reaction's outcome. For instance, in substrates containing both an isolated olefin and an allylic alcohol, the hydroxyl group can direct the cyclopropanation. wikipedia.org In contrast, other reagents might favor the more electron-rich isolated double bond. The choice of reagent is therefore crucial for achieving the desired chemoselectivity in polyunsaturated systems. wikipedia.org

The scope of alkenes that can be successfully cyclopropanated with this compound is broad. It includes simple alkyl-substituted olefins, electron-rich enol ethers, and even some electron-deficient alkenes, although the latter may react more slowly. ucl.ac.uk Vinyl halides have also been shown to undergo cyclopropanation, yielding halocyclopropanes. unl.pt

Other Carbon-Carbon Bond Forming Reactions

Beyond cyclopropanation, this compound is implicated in other valuable carbon-carbon bond-forming reactions, including insertion reactions and the functionalization of organic molecules.

This compound can act as a source of a methylene group for insertion into various bonds. A notable example is the formation of γ-keto esters from β-keto esters. wikipedia.org In this transformation, a cyclopropane intermediate is proposed, which then undergoes fragmentation to yield the final product. wikipedia.org This reaction effectively inserts a methylene group between the carbonyl and the α-carbon of the starting β-keto ester.

The mechanism is thought to involve the initial coordination of the mercury reagent to the carbonyl group, followed by the formation of a cyclopropyl (B3062369) intermediate that rapidly rearranges. wikipedia.org

| Starting Material | Reagent | Product | Reaction Type | Reference |

| β-Keto Ester | This compound | γ-Keto Ester | Methylene Insertion | wikipedia.org |

The reactivity of the carbon-mercury bond in this compound and related organomercurials allows for the functionalization of organic molecules. While direct applications of this compound in this context are less common than its use in cyclopropanation, the principles of organomercury chemistry are relevant. For example, organomercury compounds can undergo transmetalation reactions with other metals, such as palladium, to form new organometallic species that can participate in cross-coupling reactions. nih.gov

Furthermore, the iodomethyl group introduced by the reagent can serve as a handle for subsequent transformations. The primary iodide is a versatile functional group that can be displaced by various nucleophiles or participate in coupling reactions, thereby enabling the further elaboration of the molecular structure. nih.gov For instance, the iodomethylated product can be converted to an organozinc intermediate, which can then undergo Negishi cross-coupling with aryl iodides. nih.gov

Radiolabelling

The incorporation of radionuclides into organic molecules is a cornerstone of nuclear medicine and diagnostic imaging. This compound has emerged as a precursor in specialized radiolabelling applications, particularly for the introduction of iodine isotopes into complex organic structures. Its utility stems from the principles of halodemercuration, a reaction that allows for the regioselective and efficient substitution of a mercury-containing group with a halogen.

Halodemercuration for Isotopic Incorporation

Halodemercuration is a key reaction for the isotopic labelling of organic compounds using this compound. This process involves the cleavage of the carbon-mercury bond and the formation of a new carbon-iodine bond, incorporating a radioactive isotope of iodine. The general transformation can be represented as:

R-Hg-CH₂I + I⁻ → R-I + Hg(CH₂I)I

This reaction is particularly advantageous for preparing radioiodinated compounds with high specific activity, a critical parameter for imaging agents where a high concentration of the non-radioactive carrier can lead to undesired physiological effects. The use of organomercury precursors, such as this compound, allows for the direct and efficient introduction of radioiodine.

Research has demonstrated the feasibility of radioiodination using organomercury compounds, achieving high radiochemical yields and purity. For instance, studies on the synthesis of radioiodinated cholesterol derivatives from their corresponding chloromercury precursors have shown that the reaction proceeds rapidly, often within minutes, and in high yield. This methodology is attractive because it avoids the harsh conditions sometimes required for other radioiodination techniques, which can be detrimental to sensitive biomolecules.

The table below summarizes key aspects of halodemercuration for isotopic incorporation, drawing parallels from related organomercury precursors.

Table 1: Key Features of Halodemercuration for Radiolabelling

| Feature | Description | Significance in Radiolabelling |

| Precursor | This compound or related organomercurials | Provides a stable, handleable source for the target moiety. |

| Radioisotope | Typically 123I, 125I, or 131I | Choice of isotope depends on the application (SPECT, research, therapy). |

| Reaction | Halodemercuration | Enables direct and regioselective introduction of the radioisotope. |

| Specific Activity | High | Minimizes carrier-added mass, crucial for receptor-based imaging. |

| Reaction Conditions | Generally mild | Preserves the integrity of complex and sensitive organic molecules. |

Synthetic Strategies for Labeled Compounds

The synthesis of radiolabelled compounds using this compound as a precursor involves a multi-step strategy. The initial phase focuses on the synthesis of the non-radioactive organomercury precursor, which is then subjected to the halodemercuration reaction with a radioactive iodide source in the final step.

A general synthetic approach can be outlined as follows:

Synthesis of the Organomercury Precursor: This involves the preparation of the target molecule functionalized with the iodomethylmercury (B87125) group. This can be achieved through various organometallic routes. For example, the reaction of a suitable organozinc or organolithium reagent with this compound can introduce the desired functionality.

Radioiodination via Halodemercuration: The purified organomercury precursor is then reacted with a solution of radioactive sodium iodide (Na[*I]). The reaction conditions, such as solvent, temperature, and the presence of any catalysts, are optimized to maximize the radiochemical yield and minimize reaction time.

Purification of the Radiolabelled Compound: Following the radiolabelling reaction, the desired radioiodinated product is separated from unreacted radioiodide and the mercury-containing byproducts. This is typically achieved using high-performance liquid chromatography (HPLC), which allows for the isolation of a highly pure product suitable for in vivo applications.

The table below illustrates a hypothetical synthetic strategy for a radiolabelled compound using this compound, based on established principles of organomercury chemistry.

Table 2: Illustrative Synthetic Strategy for a Radiolabelled Compound

| Step | Description | Key Considerations |

| 1. Precursor Synthesis | Synthesis of an aryl-iodomethylmercury precursor from an aryl halide. | Choice of organometallic intermediate (e.g., Grignard, organolithium) and reaction conditions to ensure stability of the C-Hg bond. |

| 2. Radiolabelling | Reaction of the aryl-iodomethylmercury precursor with Na[125I]. | Optimization of reaction time, temperature, and solvent to achieve high radiochemical conversion. |

| 3. Purification | Separation of the [125I]aryl-iodide from byproducts via HPLC. | Selection of appropriate column and mobile phase for efficient separation and high purity of the final product. |

The versatility of this approach allows for the labelling of a wide range of organic molecules, from small molecules to more complex biomolecules, provided a suitable synthetic route to the organomercury precursor can be devised.

Spectroscopic Characterization and Computational Studies of Iodo Iodomethyl Mercury

Spectroscopic Techniques for Structural and Intermediates Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of iodo(iodomethyl)mercury and for detecting and characterizing transient intermediates in its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹⁹Hg NMR spectroscopy provide valuable structural information. While specific NMR data for this compound is not extensively documented in publicly available literature, the expected spectral features can be inferred from the closely related compound, iodomethylmercury (B87125) (CH₃HgI). nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a singlet for the two equivalent protons of the iodomethyl group (ICH₂-). The chemical shift of this signal would be influenced by the electronegativity of the adjacent iodine and mercury atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit a resonance for the single carbon atom. The chemical shift of this carbon is significantly influenced by the attached heavy atoms (I and Hg). Relativistic effects are known to play a role in the chemical shifts of carbons bonded to heavy atoms like mercury. consensus.app

¹⁹⁹Hg NMR Spectroscopy: The mercury-199 (B1194827) isotope is NMR active (spin I = 1/2) and its chemical shift is highly sensitive to the coordination environment of the mercury atom. researchgate.net The ¹⁹⁹Hg NMR spectrum of this compound would provide direct insight into the electronic structure around the mercury center.

Interactive Data Table: Predicted NMR Data for this compound (based on Iodomethylmercury)

| Nucleus | Predicted Chemical Shift (ppm) | Expected Coupling | Notes |

| ¹H | ~2.0 - 3.0 | ²J(¹⁹⁹Hg-¹H) | The chemical shift is an estimate. The coupling constant would be a key identifier. |

| ¹³C | ~10 - 20 | ¹J(¹⁹⁹Hg-¹³C) | The chemical shift is an estimate and subject to relativistic effects. The one-bond coupling to mercury would be large. |

| ¹⁹⁹Hg | Variable | - | The chemical shift is highly dependent on the solvent and any coordinating species. |

This data is extrapolated from known data for iodomethylmercury and general principles of NMR spectroscopy.

NMR spectroscopy is also crucial for mechanistic studies involving this compound, for instance, in monitoring the progress of reactions and identifying intermediates. researchgate.net

Vibrational and Other Spectroscopic Methods

The C-I stretching vibration in organoiodine compounds typically appears in the far-infrared region of the spectrum. researchgate.net The C-Hg stretching frequency is also expected in the low-frequency region. The presence and position of these bands can confirm the integrity of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Method |

| C-H stretch | 2900 - 3100 | IR, Raman |

| CH₂ bend (scissoring) | 1400 - 1450 | IR, Raman |

| C-I stretch | 500 - 600 | IR, Raman |

| C-Hg stretch | 450 - 550 | IR, Raman |

These are approximate ranges based on characteristic frequencies for similar functional groups.

Theoretical and Computational Approaches

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the electronic structure, reaction mechanisms, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying organometallic compounds due to its balance of accuracy and computational cost. byu.eduresearchgate.net DFT calculations can be employed to investigate the mechanisms of reactions involving this compound, such as its role in cyclopropanation reactions. These calculations can map out the potential energy surface of a reaction, identifying the most likely pathway. For instance, DFT studies on related organomercury compounds have elucidated electrophilic C-H activation mechanisms. byu.edu

Modeling of Transition States and Intermediates

A key aspect of understanding reaction mechanisms is the characterization of transition states and intermediates. Computational modeling allows for the determination of the geometries and energies of these transient species, which are often difficult to observe experimentally. mit.edumedium.com For reactions involving this compound, DFT calculations can be used to model the structure of the transition state, for example, in the transfer of the iodomethylene group to an alkene. This provides insights into the stereochemistry and kinetics of the reaction.

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of chemical reactions. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges, the electrophilic and nucleophilic sites of this compound can be identified. This information helps in predicting how the molecule will interact with other reagents. For example, the calculated electrostatic potential map can indicate regions of the molecule that are susceptible to nucleophilic or electrophilic attack, thereby predicting its reactivity in different chemical environments. researchgate.net

Future Research Directions and Emerging Paradigms in Iodo Iodomethyl Mercury Chemistry

Development of Novel Synthetic Routes to Iodo(iodomethyl)mercury and Derivatives

The traditional synthesis of this compound involves the reaction of diiodomethane (B129776) with elemental mercury, often requiring mechanical stirring and photo-irradiation. researchgate.net While effective, this method presents opportunities for improvement in terms of efficiency, safety, and substrate scope. Future research is expected to concentrate on the development of more streamlined and versatile synthetic protocols.

One promising direction is the exploration of alternative mercury sources and activating agents. The direct use of metallic mercury poses significant handling and toxicity concerns. ontosight.aimdpi.comresearchgate.net Research into the use of more soluble and less toxic mercury(II) salts, potentially in conjunction with novel reducing agents, could lead to milder and more controlled reaction conditions. Furthermore, the development of flow-chemistry-based methods for the synthesis of this compound could offer enhanced safety and scalability, minimizing operator exposure and allowing for precise control over reaction parameters.

Another key area of future investigation will be the synthesis of novel derivatives of this compound. By analogy to other organomercurials, the iodomethyl ligand could be modified to include various functional groups. tandfonline.com This could involve the development of routes to substituted (iodomethyl)mercury compounds, which would significantly broaden the range of carbenes that can be generated and transferred. For instance, the synthesis of derivatives bearing electron-withdrawing or electron-donating groups on the methyl carbon could allow for fine-tuning the reactivity and selectivity of subsequent transformations.

Exploration of Expanded Reaction Scope and Chemo-/Stereoselective Applications

Historically, the primary application of this compound has been in the Simmons-Smith-type cyclopropanation of alkenes. acs.orgacs.orgmasterorganicchemistry.com While this reaction has proven to be a robust method for the synthesis of cyclopropanes, there is considerable scope for expanding the utility of this reagent. Future research will likely focus on unlocking new modes of reactivity and achieving higher levels of selectivity.

A significant frontier lies in the development of chemo- and stereoselective reactions. The majority of reported cyclopropanations using this compound are diastereoselective but not enantioselective. The development of chiral ligands or additives that can modulate the reactivity of the mercury carbenoid is a critical area for future exploration. rsc.org This could lead to highly enantioselective cyclopropanation reactions, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Beyond cyclopropanation, the exploration of this compound in other carbene transfer reactions is a nascent field. Research into its application in C-H insertion reactions, for example, could provide a novel and direct method for the functionalization of unactivated C-H bonds. chemrxiv.orgmdpi.com The development of conditions that favor C-H insertion over cyclopropanation, perhaps through the use of specific catalysts or directing groups, would represent a significant advancement. Furthermore, the reaction of this compound with other functional groups, such as alkynes, carbonyls, and imines, remains largely unexplored and offers a fertile ground for future investigation.

Catalytic Systems in Organomercury-Mediated Transformations

The stoichiometric use of organomercury reagents is a significant drawback due to their toxicity and the generation of mercury-containing waste. ontosight.aie-bookshelf.de A major paradigm shift in the chemistry of this compound will involve the development of catalytic systems that utilize this reagent in substoichiometric amounts.

Palladium- and rhodium-catalyzed cross-coupling reactions of organomercurials are known, suggesting that catalytic cycles involving these metals are feasible. wikipedia.orgresearchgate.netnih.gov Future research could focus on developing catalytic cycles where a transition metal catalyst activates this compound for carbene transfer, followed by regeneration of the active catalyst. This would not only reduce the amount of mercury required but also open up new avenues for reaction design and control. For instance, the use of chiral transition metal catalysts could provide a general solution to the challenge of enantioselective carbene transfer from this compound.

Another emerging area is the use of photocatalysis in conjunction with organomercury reagents. acs.org The development of photoredox cycles that can catalytically generate the active carbene species from this compound under mild conditions would be a significant breakthrough. nih.gov This approach could offer a greener alternative to traditional methods that often require harsh reaction conditions.

Integration of this compound Research into Sustainable Chemistry Frameworks

The inherent toxicity of mercury compounds necessitates a careful consideration of their environmental impact. e-bookshelf.deasdlib.org A critical future direction for research involving this compound is its integration into sustainable chemistry frameworks. researchgate.netrroij.comroyalsocietypublishing.orgpandawainstitute.com This will require a multi-pronged approach that addresses the entire lifecycle of the reagent.

A primary focus will be on the principles of atom economy and waste minimization. The development of catalytic reactions, as discussed previously, is a key component of this strategy. Additionally, research into the design of reactions that proceed with high efficiency and selectivity will be crucial to minimize the formation of byproducts.

Another important aspect is the development of methods for the sequestration and recycling of mercury waste. Research into efficient methods for capturing mercury from reaction mixtures and converting it back into a usable form would significantly mitigate the environmental concerns associated with its use. This could involve the use of novel adsorbent materials or the development of closed-loop synthetic processes.

Ultimately, the long-term viability of this compound as a synthetic reagent will depend on the ability of chemists to balance its unique reactivity with the imperative of environmental stewardship. Future research in this area will need to be guided by the principles of green chemistry, aiming to develop safer, more efficient, and more sustainable methods for its synthesis and application.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Iodo(iodomethyl)mercury with high purity, and what analytical techniques validate its structural integrity?

- Methodological Answer : Synthesis typically involves mercury(II) iodide reacting with iodomethane under controlled conditions. Purification requires recrystallization in non-polar solvents (e.g., hexane). Structural validation employs H/C NMR to confirm methyl-mercury bonding and iodomethyl groups, supplemented by FT-IR for Hg-I stretching frequencies (650–750 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and mercury-specific spill kits. Dispose of waste via certified hazardous waste programs. Regulatory compliance requires adherence to limits (0.1% concentration in mixtures) per declarable substances lists .

Q. How can researchers design experiments to minimize environmental release of this compound during kinetic studies?

- Methodological Answer : Implement closed-system reactors with real-time mercury vapor detectors (e.g., atomic absorption spectroscopy). Use chelating agents (e.g., EDTA) in waste solutions to sequester mercury ions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments, and how do these predictions align with experimental outcomes?

- Methodological Answer : Density Functional Theory (DFT) models optimize geometry and calculate bond dissociation energies (e.g., Hg-C and Hg-I bonds). Validate predictions via kinetic experiments, comparing activation energies and substituent effects. Discrepancies may arise from solvation effects not fully modeled in silico .

Q. What strategies resolve contradictions in reported toxicity data for this compound across biological assays?

- Methodological Answer : Cross-validate cell viability assays (e.g., MTT vs. ATP luminescence) using standardized mercury concentrations. Account for matrix effects by testing in serum-free vs. serum-containing media. Reference historical data on mercury speciation differences (e.g., methylmercury vs. inorganic Hg) .

Q. How can researchers address gaps in the literature regarding this compound’s applications in materials science?

- Methodological Answer : Explore its role as a mercury source in nanoparticle synthesis (e.g., HgSe quantum dots) via colloidal methods. Characterize optical properties (UV-Vis, PL spectra) and compare with mercury precursors like HgCl. Use Scopus/Web of Science with keywords "mercury organometallic" + "materials" to identify understudied areas .

Q. What experimental designs optimize the use of this compound in radical trapping studies, given its dual reactivity as an alkylating agent and mercury source?

- Methodological Answer : Employ radical initiators (e.g., AIBN) with trapping agents (e.g., TEMPO) in polar aprotic solvents. Monitor reaction progress via GC-MS for transient intermediates. Compare yields with control reactions using non-mercurial iodomethyl compounds to isolate mercury’s catalytic role .

Methodological Guidance

- Data Analysis : For conflicting spectroscopic results (e.g., NMR splitting patterns), use high-field instruments (≥500 MHz) and deuterated solvents to reduce noise. Cross-reference with X-ray crystallography for unambiguous structural assignments .

- Literature Review : Prioritize peer-reviewed journals over consultant reports when assessing synthetic routes. Use SciFinder with CAS 141-51-5 to filter studies on this compound specifically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.